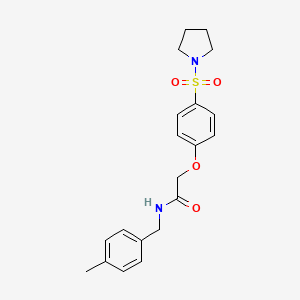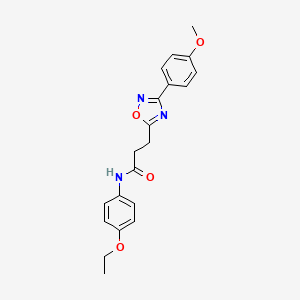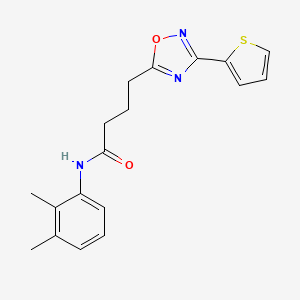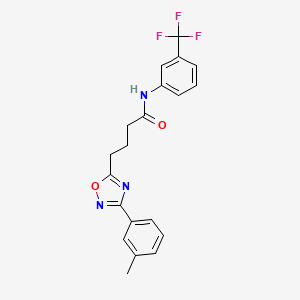
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide, commonly known as HMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMA belongs to the family of quinoline derivatives and has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of HMA involves the inhibition of various signaling pathways involved in cancer and inflammation. HMA has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. HMA also inhibits the NF-κB signaling pathway, which regulates the production of inflammatory cytokines.
Biochemical and Physiological Effects:
HMA has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. HMA has also been shown to modulate the expression of various genes involved in cancer and inflammation.
実験室実験の利点と制限
One of the major advantages of HMA is its potent anticancer and anti-inflammatory activity. HMA has also been shown to exhibit low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of HMA is its poor solubility, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of HMA. One of the areas of interest is the development of more effective formulations of HMA to improve its solubility and bioavailability. Another area of research is the identification of new targets and signaling pathways that can be modulated by HMA. Further studies are also needed to evaluate the safety and efficacy of HMA in preclinical and clinical trials.
Conclusion:
In conclusion, HMA is a promising candidate for the development of new therapeutic agents for cancer and inflammation. The compound exhibits potent anticancer and anti-inflammatory activity and has been extensively studied for its pharmacological properties. Further research is needed to fully understand the mechanism of action of HMA and to evaluate its safety and efficacy in preclinical and clinical trials.
合成法
The synthesis of HMA involves the reaction of 2-hydroxy-6-methylquinoline with 4-methoxybenzaldehyde, followed by the addition of 2-bromoacetophenone and sodium hydride. The resulting product is then subjected to further purification steps to obtain pure HMA.
科学的研究の応用
HMA has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that HMA exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. HMA has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
N,2-bis(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-18-4-13-25-20(14-18)16-21(27(31)28-25)17-29(22-7-11-24(33-3)12-8-22)26(30)15-19-5-9-23(32-2)10-6-19/h4-14,16H,15,17H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICJJRPGILLKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=C(C=C3)OC)C(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-bis(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((3aR,6aS)-5-benzoylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-(4-fluoro-7-(2H-1,2,3-triazol-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/no-structure.png)




![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)


![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)



